molecular formula C15H10N2O B607095 DHPCC-9 CAS No. 1192248-37-5

DHPCC-9

Cat. No. B607095
M. Wt: 234.26
InChI Key: VWNCOFUKBTYAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DHPCC-9 is a Pim kinase inhibitor.

Scientific Research Applications

  • Pim Kinase Inhibition and Cancer Cell Migration :

    • DHPCC-9, a potent inhibitor of Pim kinases, effectively impairs the anti-apoptotic effects of Pim-1 in myeloid cells and inhibits intracellular phosphorylation of Pim substrates such as Bad (Santio et al., 2010). This inhibition leads to a slowdown in the migration and invasion of cancer cells derived from prostate cancer or squamocellular carcinoma, suggesting a direct impact of Pim kinase activity on cancer cell motility.
  • Impact on Metastatic Growth of Prostate Cancer :

    • Overexpression of Pim kinases in prostate cancer xenografts enhances tumorigenic growth, invasiveness, and metastatic capacity. These effects are notably reduced when the xenografted mice are treated with DHPCC-9, indicating the inhibitor's potential to prevent the progression of local prostate carcinomas to more severe metastatic malignancies (Santio et al., 2015).

properties

CAS RN

1192248-37-5

Product Name

DHPCC-9

Molecular Formula

C15H10N2O

Molecular Weight

234.26

IUPAC Name

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H

InChI Key

VWNCOFUKBTYAON-UHFFFAOYSA-N

SMILES

O=CC1=CNC2=C1C=CC3=C2NC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DHPCC-9;  DHPCC 9;  DHPCC9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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